2-Chloro-7-(trifluoromethoxy)quinoline
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Overview
Description
2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, piperidine, or pyridine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro or trifluoromethoxy groups .
Scientific Research Applications
2-Chloro-7-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
7-(Trifluoromethoxy)quinoline: Lacks the chloro group, leading to different chemical properties and applications.
Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .
Biological Activity
2-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
The compound has been reported to exhibit a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell growth.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to therapeutic effects. Notably, it has been shown to inhibit certain enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethoxy group significantly enhances the compound's biological activity compared to other quinoline derivatives. The following table summarizes the SAR findings related to this compound and its analogs:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chlorine at position 2, trifluoromethoxy at position 7 | Enhanced bioactivity against drug-resistant strains |
4-Chloro-7-(trifluoromethyl)quinoline | Chlorine at position 4 | Increased solubility in organic solvents |
6-Chloroquinoline | Chlorine at position 6 | Known for antimalarial activity |
The trifluoromethoxy group not only alters electronic properties but also enhances lipophilicity, which may improve cellular uptake and bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Efficacy
In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have shown that this compound possesses significant anticancer activity. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 3.01 |
HepG2 | 5.88 |
A549 | 2.81 |
These values indicate that the compound is more potent than some clinically used drugs, suggesting its potential as a lead candidate for further development in cancer therapy .
Enzyme Inhibition Studies
The mechanism by which this compound exerts its effects involves enzyme inhibition. For instance, it has been shown to inhibit β-hematin formation, which is crucial for the survival of malaria parasites. This inhibition correlates with enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .
Properties
CAS No. |
1352443-25-4 |
---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |
InChI Key |
OKUWLSAVJYZFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
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